4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
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Overview
Description
4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes an octylsulfanyl group attached to a dioxocyclohexa-diene ring with two dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile typically involves the reaction of a suitable precursor with octylthiol under specific conditions. One common method involves the use of a cyclohexa-diene derivative, which is reacted with octylthiol in the presence of a catalyst such as triphenylphosphine. The reaction is carried out in a solvent like toluene at elevated temperatures (around 110°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of raw materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The octylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The octylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The dioxocyclohexa-diene ring can participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-(Octylsulfanyl)phenol
- 2-(Octylsulfanyl)ethan-1-ol
- 4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino-2,6-di-tert-butylphenol
Uniqueness
4-(Octylsulfanyl)-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is unique due to its combination of the octylsulfanyl group with the dioxocyclohexa-diene ring and dicarbonitrile groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
135713-85-8 |
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Molecular Formula |
C16H18N2O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-octylsulfanyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H18N2O2S/c1-2-3-4-5-6-7-8-21-15-9-14(19)12(10-17)13(11-18)16(15)20/h9H,2-8H2,1H3 |
InChI Key |
RLKDAQLBWYKOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=CC(=O)C(=C(C1=O)C#N)C#N |
Origin of Product |
United States |
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